molecular formula C8H9N3S B1274637 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine CAS No. 130599-39-2

4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine

Cat. No.: B1274637
CAS No.: 130599-39-2
M. Wt: 179.24 g/mol
InChI Key: QNJRKFJFJHKCLE-UHFFFAOYSA-N
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Description

4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine is a chemical compound with the molecular formula C8H9N3S. It is used primarily in research settings, particularly in the field of proteomics . The compound is characterized by its unique structure, which includes a pyrazole ring substituted with a thiophene group and a methyl group.

Mechanism of Action

Target of Action

The primary target of 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine is currently unknown. This compound is used for proteomics research

Pharmacokinetics

Its molecular formula is c8h9n3s, and its molecular weight is 17925 , which may influence its pharmacokinetic properties.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, it is recommended to store this compound at room temperature , suggesting that higher temperatures might affect its stability.

Biochemical Analysis

Biochemical Properties

4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. For instance, it may act as an inhibitor or activator depending on the specific enzyme it interacts with . The compound’s thiophene ring and pyrazole moiety are crucial for these interactions, providing the necessary structural framework for binding.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades . Additionally, it may impact the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding can lead to conformational changes in the enzyme, affecting its activity . Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells . The compound’s metabolism may also produce intermediate products that have distinct biochemical properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its use in biochemical research .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its activity and function, as it ensures the compound reaches its intended site of action within the cell .

Preparation Methods

The synthesis of 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of a hydrazine derivative with a thiophene-containing aldehyde or ketone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, often incorporating continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine undergoes various chemical reactions, including:

Scientific Research Applications

4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine has several scientific research applications:

Comparison with Similar Compounds

4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-methyl-5-thiophen-2-yl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-5-7(10-11-8(5)9)6-3-2-4-12-6/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJRKFJFJHKCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101270229
Record name 4-Methyl-5-(2-thienyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130599-39-2
Record name 4-Methyl-5-(2-thienyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130599-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-5-(2-thienyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine
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